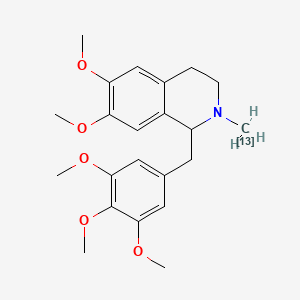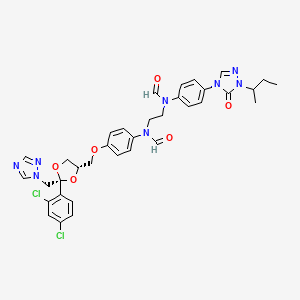
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is a chemical compound that is a by-product in the synthesis of Itraconazole, an antifungal medication. This impurity is structurally related to Itraconazole and is often studied to understand the purity and efficacy of the pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity involves multiple steps, starting from the basic building blocks of Itraconazole. The process typically includes the desethylation of the piperazine ring followed by the formylation of the resulting compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this impurity is closely monitored to ensure that it remains within acceptable limits. The process involves stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) to detect and quantify the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Itraconazole.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its role in the efficacy and safety of Itraconazole as an antifungal medication.
Industry: Used in the quality control processes of pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is closely related to that of Itraconazole. It primarily targets fungal cell membranes by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Itraconazole: The parent compound, used as an antifungal medication.
Ketoconazole: Another antifungal medication structurally related to Itraconazole.
Fluconazole: A triazole antifungal similar in function but different in structure
Uniqueness
Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is unique due to its specific structural modifications, which differentiate it from other related compounds. These modifications can influence its chemical reactivity and biological activity, making it a valuable compound for research and quality control .
Propiedades
Fórmula molecular |
C35H36Cl2N8O6 |
|---|---|
Peso molecular |
735.6 g/mol |
Nombre IUPAC |
N-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)phenyl]-N-[2-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-N-formylanilino]ethyl]formamide |
InChI |
InChI=1S/C35H36Cl2N8O6/c1-3-25(2)45-34(48)44(22-40-45)29-7-5-27(6-8-29)41(23-46)14-15-42(24-47)28-9-11-30(12-10-28)49-17-31-18-50-35(51-31,19-43-21-38-20-39-43)32-13-4-26(36)16-33(32)37/h4-13,16,20-25,31H,3,14-15,17-19H2,1-2H3/t25?,31-,35-/m0/s1 |
Clave InChI |
GXMOFIXLLZJCFA-ZPGVKDDISA-N |
SMILES isomérico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O |
SMILES canónico |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)

![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
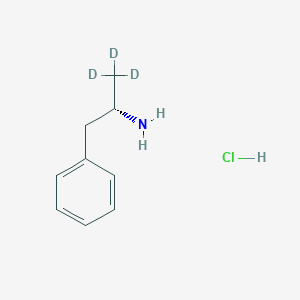

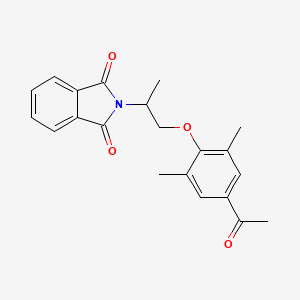
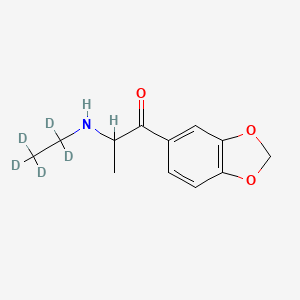
![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)

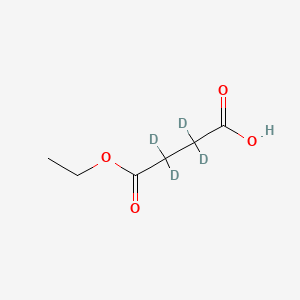
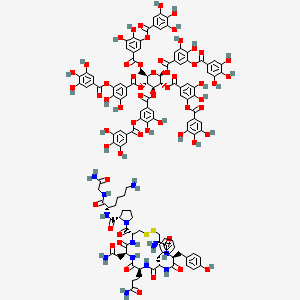
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
